![molecular formula C17H24N6O2 B2796359 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide CAS No. 2034579-49-0](/img/structure/B2796359.png)
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide
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Overview
Description
The compound “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with two dimethylamino groups and one group that contains a benzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms in the triazine ring and the carbonyl group in the benzamide moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Photodynamic Therapy (PDT) Sensitizers
Photodynamic therapy (PDT) is a non-invasive treatment for cancer and other diseases. PDT involves the activation of photosensitizers by light, leading to the generation of reactive oxygen species (ROS) that selectively destroy targeted cellsN-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide could serve as a promising photosensitizer due to its electron-donating properties and potential for ROS production upon light exposure .
Polymer Nanogels for Drug Delivery
The compound’s structure suggests it could be incorporated into stimuli-responsive nanogels. These nanogels can encapsulate drugs and release them in response to specific triggers (e.g., pH, temperature). By modifying the benzamide moiety, researchers could design nanogels for targeted drug delivery .
Fluorescent Probes and Imaging Agents
The ethoxybenzamide group in this compound may confer fluorescence properties. Researchers could explore its use as a fluorescent probe for cellular imaging, tracking biological processes, or detecting specific molecules. Its potential applications include cancer diagnostics and live-cell imaging .
Supramolecular Chemistry and Crystal Engineering
The crystal structures of this compound provide insights into its intermolecular interactions. Researchers interested in supramolecular chemistry could study its hydrogen bonding patterns and crystal packing. Understanding these interactions may lead to novel materials with tailored properties .
Synthetic Intermediate for Azo Dyes and Dithiocarbamates
The compound serves as a valuable synthetic intermediate. By functionalizing its triazine ring, chemists can create azo dyes and dithiocarbamates. Azo dyes find applications in textiles, printing, and coloring agents, while dithiocarbamates are used as chelating agents and in metal extraction processes .
Biological Activity Studies
Given its structural features, researchers could explore the biological activity of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide . In vitro and in vivo assays could reveal potential interactions with enzymes, receptors, or cellular pathways. Such studies may uncover therapeutic applications or highlight its pharmacological effects .
Mechanism of Action
Target of Action
It is known that this compound has been used in trials studying the treatment of asthma and rhinitis, allergic, perennial , suggesting that it may interact with targets involved in these conditions.
Mode of Action
It is known that the compound contains a 1,3,5-triazine core, which is a six-membered heterocyclic ring with two nitrogen atoms . This structure is known to interact with various biological targets, potentially influencing their function.
Future Directions
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-25-13-9-7-12(8-10-13)15(24)18-11-14-19-16(22(2)3)21-17(20-14)23(4)5/h7-10H,6,11H2,1-5H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMDIFWNBXZAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide |
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